BenchChemオンラインストアへようこそ!

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Physicochemical profiling ADME prediction Medicinal chemistry

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 898462-63-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-urea hybrid class, featuring a conserved 5-(3-phenylureido)-1,3,4-thiadiazol-2-yl thioether scaffold linked to an ethyl propanoate ester side chain. With a molecular formula of C14H16N4O3S2 and a molecular weight of 352.43 g/mol, this compound is a member of a combinatorial library series characterized by systematic variation at the thioether-linked ester/amide position, where the propanoate ester with its α-methyl substitution distinguishes it from the more common acetate and acetamide analogs.

Molecular Formula C14H16N4O3S2
Molecular Weight 352.43
CAS No. 898462-63-0
Cat. No. B2397143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
CAS898462-63-0
Molecular FormulaC14H16N4O3S2
Molecular Weight352.43
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20)
InChIKeyAPJNHLFSAGOJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 898462-63-0): Procurement-Relevant Structural and Pharmacophoric Baseline


Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 898462-63-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-urea hybrid class, featuring a conserved 5-(3-phenylureido)-1,3,4-thiadiazol-2-yl thioether scaffold linked to an ethyl propanoate ester side chain [1]. With a molecular formula of C14H16N4O3S2 and a molecular weight of 352.43 g/mol, this compound is a member of a combinatorial library series characterized by systematic variation at the thioether-linked ester/amide position, where the propanoate ester with its α-methyl substitution distinguishes it from the more common acetate and acetamide analogs [1][2]. The 1,3,4-thiadiazole core is recognized as a privileged scaffold in medicinal chemistry, with demonstrated capacity for hydrogen bonding, π-stacking, and two-electron donor interactions with biological targets including kinases and carbonic anhydrases [2].

Why Generic Substitution of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate Is Not Scientifically Defensible


Within the 5-(3-phenylureido)-1,3,4-thiadiazol-2-yl thioether series, the ester side chain is not a passive solubility handle but a critical determinant of conformational flexibility, hydrogen-bonding capacity, and target engagement geometry. Replacing the ethyl propanoate with an acetate (CAS 866042-10-6) eliminates the α-methyl group, reducing steric bulk and altering the spatial orientation of the terminal ester carbonyl, which computational docking studies on analogous series have shown to directly affect VEGFR-2 active-site interaction scores [1]. The propanoate ester's additional rotatable bond (4 vs. 3 in the acetate) and distinct logP (1.86 vs. 2.4) further differentiate its ADME trajectory and synthetic derivatization potential [2]. Generic substitution within this chemotype without explicit comparative data therefore risks unpredictable shifts in potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 898462-63-0)


Physicochemical Differentiation: Propanoate Ester vs. Acetate Analog – logP, tPSA, and Rotatable Bond Comparison

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (target) exhibits a computed logP of 1.86, topological polar surface area (tPSA) of 92 Ų, and 4 rotatable bonds, versus the closest achiral analog ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 866042-10-6, comparator) with logP 2.4, tPSA ~96 Ų, and 3 rotatable bonds [1][2]. The α-methyl substitution on the propanoate reduces lipophilicity by approximately 0.5 log units while adding an additional degree of conformational freedom, which alters both passive membrane permeability potential and esterase susceptibility profiles. These differences are within the range known to shift oral absorption parameters in drug-like molecules [3].

Physicochemical profiling ADME prediction Medicinal chemistry

Scaffold Topology Differentiation: α-Methyl Propanoate vs. Acetamide Side Chain – Implications for Target Binding Geometry

The target compound incorporates an α-methyl-substituted ethyl propanoate thioether side chain, which introduces a chiral center at the carbon adjacent to the carbonyl. The closest acetamide analog, N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-57-2), replaces the ester oxygen with an NH donor and lacks the α-methyl group, resulting in distinct hydrogen-bond donor/acceptor topology and conformational restriction . Molecular docking studies on the structurally related 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea series demonstrated that subtle alterations in the 5-position thioether substituent alter VEGFR-2 binding scores by >2 kcal/mol, with benzylthio analogs inducing sub-G1 cell cycle arrest in HeLa cells via VEGFR-2 active-site engagement [1]. The target compound's ester carbonyl serves as a hydrogen-bond acceptor, whereas the acetamide NH in the comparator serves as a donor, predicting different interaction patterns with kinase hinge regions.

Structure-activity relationship Scaffold optimization Kinase inhibitor design

Class-Level Target Engagement: VEGFR-2 Kinase Inhibition Potential vs. Etoposide Benchmark in Thiadiazole-Urea Series

No direct VEGFR-2 inhibition data exist for the target compound; however, closely related 1,3,4-thiadiazole-aryl urea derivatives have demonstrated VEGFR-2-targeted antiproliferative activity. In the quinazoline-thiadiazole-urea series, compound 8c (bearing a 4-methylphenyl substitution on the urea) exhibited an IC50 of 25.0 ± 0.001 µM against MCF7 breast cancer cells, comparable to etoposide (IC50 = 29.8 ± 0.0007 µM), with no toxicity to normal HDF cells at 50 µM [1]. Separately, the 2-acetamide-5-phenylthio-1,3,4-thiadiazole phenyl urea series produced compound 9e (4-chloro-containing), which showed cytotoxic effects against A431 cells with VEGFR-2 phosphorylation inhibition confirmed by Western blot [2]. The conserved 5-(3-phenylureido)-1,3,4-thiadiazole core in the target compound is the pharmacophoric element required for VEGFR-2 hinge-region binding, while the propanoate ester tail differentiates it from these characterized analogs [1][2].

VEGFR-2 inhibition Anticancer activity Kinase inhibitor

Matrix Metalloproteinase (MMP) Inhibition: Stromelysin-Selective Pharmacophore from Thiadiazole-Urea Series with Phenylalanine Side Chain

The thiadiazole urea chemotype has been validated as a stromelysin (MMP-3)-selective inhibitor scaffold. In Jacobsen et al. (1999), thiadiazole ureas incorporating an L-phenylalanine-derived side chain achieved stromelysin Ki values between 0.3 and 1.0 µM, with the unsubstituted phenylalanine analog (compound 46) showing Ki = 710 nM and p-fluoro analog (52) Ki = 100 nM. The most potent analog (70) incorporating a pentafluorophenylalanine substituent reached Ki = 14 nM, with selectivity over gelatinase (MMP-2) [1]. The target compound's thioether-linked propanoate ester positions the terminal ester carbonyl in a spatial orientation analogous to the phenylalanine amide carbonyl in these inhibitors, potentially engaging the S1' pocket of stromelysin. However, the absence of an α-amino group in the target compound versus the phenylalanine side chain in the validated inhibitors means direct potency extrapolation is not warranted without experimental confirmation [1].

MMP inhibition Stromelysin selectivity Enzyme inhibition

Synthetic Versatility: Ethyl Propanoate Ester as a Differentiable Building Block for Derivatization

The target compound's ethyl propanoate ester side chain provides three distinct synthetic handles absent in close analogs: (1) the ester can be hydrolyzed to the free carboxylic acid for salt formation or further amidation; (2) the α-methyl group introduces a chiral center, enabling enantiomeric resolution for stereochemistry-activity relationship (SSAR) studies; (3) the ethyl ester is a superior leaving group for transesterification compared to the methyl ester analog, offering greater synthetic flexibility [1]. In contrast, the acetamide series (e.g., CAS 898462-57-2) lacks the hydrolyzable ester functionality, limiting prodrug strategies. The methyl ester analog (methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate) shares the α-methyl chiral center but offers slower hydrolysis kinetics due to the methyl ester's lower leaving-group propensity [1][2].

Synthetic chemistry Building block Prodrug design

Best Research and Industrial Application Scenarios for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 898462-63-0)


VEGFR-2-Targeted Anticancer SAR Hit Expansion Libraries

This compound is optimally deployed as a scaffold-diversification element in VEGFR-2-targeted screening libraries, where its propanoate ester side chain provides a differentiated hydrogen-bond acceptor topology compared to the acetamide and benzylthio analogs. The conserved phenylureido-thiadiazole core places it within a chemotype validated by compounds achieving MCF7 IC50 values comparable to etoposide (29.8 µM) [1]. Systematic variation of the ester hydrolysis product (free acid), amide conjugates, and chiral resolution can map the stereochemical and electrostatic requirements of the VEGFR-2 ATP-binding pocket, using the class-validated quinazoline-thiadiazole-urea series (compound 8c, MCF7 IC50 = 25.0 µM) as an internal benchmark [1].

MMP-3 Stromelysin Inhibitor Optimization with Modified Side-Chain Architecture

The thiadiazole-urea core has demonstrated stromelysin selectivity in inhibitors achieving Ki values as low as 14 nM [2]. The target compound offers a non-α-amino acid side chain (propanoate ester) that can probe whether the α-amino group is absolutely required for sub-micromolar MMP-3 inhibition or whether an ester carbonyl can serve as a bioisosteric replacement. Direct comparison with the L-phenylalanine series (compound 46, Ki = 710 nM) would test this hypothesis [2].

Prodrug Design and Pharmacokinetic Optimization Studies

The ethyl ester functionality makes this compound a candidate for esterase-activated prodrug strategies, where the free carboxylic acid is the intended active species. The computed logP of 1.86 suggests adequate membrane permeability for oral absorption screening, while the additional rotatable bond (4 vs. 3 in the acetate analog) may influence entropic binding penalties [3]. Head-to-head hydrolysis rate comparison with the methyl ester analog under plasma and microsomal conditions can establish structure-stability relationships for the propanoate subclass [3].

Chiral Resolution and Stereochemistry-Activity Relationship (SSAR) Studies

The α-methyl group on the propanoate side chain introduces a chiral center absent in the acetate and acetamide analogs. This enables enantiomeric separation (chiral HPLC or enzymatic resolution) and subsequent differential activity testing against kinase and MMP targets. Given that the closely related L-phenylalanine thiadiazole-urea series showed stereospecific stromelysin inhibition (Ki: D-amino acid analogs presumably less active) [2], resolving the racemic propanoate could reveal enantiomer-dependent potency, adding a dimension of chemical diversity unavailable in achiral comparators like the acetate analog (CAS 866042-10-6).

Quote Request

Request a Quote for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.